molecular formula C7H14ClNO3 B3246426 Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride CAS No. 1782045-68-4

Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride

Cat. No.: B3246426
CAS No.: 1782045-68-4
M. Wt: 195.64
InChI Key: QYMHCZFYEYPFLV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride is a high-purity chemical building block designed for advanced research and development applications. This compound features a strained oxetane ring, a motif of high interest in medicinal chemistry for its potential to improve the physicochemical and metabolic properties of drug candidates . The 3-aminooxetane subunit serves as a conformationally constrained analogue of other amino acids, making it a valuable scaffold for constructing novel heterocyclic amino acids and peptides . Its primary research applications include use as a key synthetic intermediate in the preparation of pharmaceuticals and biologically active substances . The oxetane ring can act as a bioisostere, and researchers utilize this and related structures to generate DNA-encoded peptide libraries and explore new chemical spaces . The compound is presented as the hydrochloride salt to enhance its stability and handling. It is supplied with comprehensive quality control data. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3-aminooxetan-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-6(9)3-7(8)4-10-5-7;/h2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHCZFYEYPFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782045-68-4
Record name ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride
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Synthetic Methodologies for Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. This is achieved through a series of imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions.

The structure of Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride presents several key features for disconnection: the ethyl ester, the primary amino group, the quaternary carbon at the 3-position, and the oxetane (B1205548) ring itself.

The oxetane ring, a four-membered saturated heterocycle, is characterized by significant ring strain, making its construction a primary challenge. A common and reliable disconnection for the oxetane ring involves breaking one of the carbon-oxygen bonds. This leads back to a functionalized 1,3-diol precursor. The forward reaction, an intramolecular Williamson ether synthesis or a related cyclization, would then form the strained ring, typically requiring a base and a good leaving group on one of the hydroxyl functions.

Strategy A: C-C Bond Disconnection (Strecker Synthesis Approach) This approach involves disconnecting the carbon-carbon bond between the oxetane ring and the acetate (B1210297) group. This leads to a synthon representing a 3-aminooxetan-3-yl cation or an equivalent. The forward synthesis corresponding to this disconnection is a Strecker-type reaction. masterorganicchemistry.comwikipedia.org In this pathway, oxetan-3-one reacts with a cyanide source (like KCN) and an ammonia (B1221849) source (like NH₄Cl) to form an α-aminonitrile, 3-amino-3-cyanooxetane. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-(3-aminooxetan-3-yl)acetic acid, which can then be esterified.

Strategy B: C-N Bond Disconnection (Michael Addition Approach) An alternative strategy is to disconnect the carbon-nitrogen bond of the primary amine. This reveals an α,β-unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate, as a key intermediate. This intermediate can be synthesized from oxetan-3-one via the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com The amino group is then introduced in the forward synthesis through a conjugate (aza-Michael) addition of ammonia or a protected ammonia equivalent to the electron-deficient double bond. nih.govbohrium.com

The following table summarizes these two primary disconnection approaches for the quaternary center.

StrategyDisconnectionKey IntermediateForward Reaction(s)
A C-C Bond3-Amino-3-cyanooxetaneStrecker Synthesis → Nitrile Hydrolysis → Esterification
B C-N BondEthyl 2-(oxetan-3-ylidene)acetateHorner-Wadsworth-Emmons → Aza-Michael Addition

This table outlines the main retrosynthetic pathways for constructing the 3-amino-3-(carboxymethyl)oxetane core.

The ethyl ester group can be introduced at different stages of the synthesis, representing a functional group interconversion (FGI).

Late-Stage Esterification: Following the Strecker synthesis pathway (Strategy A), the α-aminonitrile is hydrolyzed to the carboxylic acid 2-(3-aminooxetan-3-yl)acetic acid. scbt.comkara5.live This acid can then be converted to the target ethyl ester in a final step. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst (e.g., HCl, H₂SO₄). youtube.comresearchgate.net The hydrochloride salt of the final product is often formed directly when using HCl as the catalyst.

Early-Stage Incorporation: In the Michael addition pathway (Strategy B), the ethyl ester is incorporated early. The Horner-Wadsworth-Emmons reaction is typically performed on oxetan-3-one using a phosphonate (B1237965) reagent that already contains the ethyl ester moiety, such as triethyl phosphonoacetate. wikipedia.orgenamine.net This directly yields the key intermediate, ethyl 2-(oxetan-3-ylidene)acetate, with the ester functionality in place for the subsequent Michael addition step.

Precursor Synthesis and Building Block Generation

The success of the proposed synthetic routes hinges on the availability and efficient preparation of key precursors, most notably oxetan-3-one and its derivatives.

Oxetan-3-one is the cornerstone starting material for the most logical synthetic routes to the target molecule. While commercially available, its synthesis is of significant academic and industrial interest.

Oxidation of Oxetan-3-ol: A straightforward method involves the oxidation of the corresponding alcohol, oxetan-3-ol. Oxetan-3-ol itself can be prepared from epichlorohydrin. researchgate.net Various oxidizing agents can be employed for the conversion to the ketone, such as N-chlorosuccinimide in the presence of a catalyst. chemicalbook.com

Gold-Catalyzed Cyclization: A modern and highly efficient one-step synthesis involves the gold-catalyzed oxidation/cyclization of propargyl alcohol. acs.orgnih.gov This method proceeds in good yield under mild conditions and offers a practical entry to oxetan-3-one from a readily available starting material. organic-chemistry.org

The table below compares these synthetic routes to oxetan-3-one.

MethodStarting Material(s)Key TransformationAdvantages
Oxidation Oxetan-3-olAlcohol OxidationUtilizes a common transformation
Gold-Catalysis Propargyl Alcohol, OxidantIntramolecular Oxidation/CyclizationHigh efficiency, one-step, mild conditions

This table provides a comparison of common synthetic methods for the key precursor, oxetan-3-one.

Following the retrosynthetic pathways, the generation of the core 3-amino-3-substituted oxetane scaffold from oxetan-3-one is the critical phase of the synthesis.

Via Strecker Synthesis: The three-component Strecker reaction provides a direct route to the α-aminonitrile intermediate. Oxetan-3-one is treated with an amine source (e.g., ammonia) to form an imine in situ, which is then trapped by a nucleophilic cyanide source (e.g., hydrogen cyanide or a cyanide salt). organic-chemistry.org Hydrolysis of the resulting 3-amino-3-cyanooxetane under acidic or basic conditions yields the amino acid, which can then be esterified as previously described.

Via Horner-Wadsworth-Emmons and Michael Addition: This two-step sequence begins with the olefination of oxetan-3-one. The Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, typically using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), generates ethyl 2-(oxetan-3-ylidene)acetate. nih.govrsc.org This reaction generally favors the formation of the E-alkene isomer. wikipedia.org The subsequent step is the aza-Michael addition, where ammonia or a protected equivalent adds to the β-position of the α,β-unsaturated ester to create the desired 3-amino-3-substituted oxetane scaffold. bohrium.comresearchgate.net This route builds the carbon skeleton first, followed by the introduction of the nitrogen functionality.

Formation of Key Carboxylic Acid and Ester Intermediates

The synthesis of the target compound and its analogues often proceeds through the formation of key carboxylic acid and ester intermediates. One such important intermediate is 3-aminooxetane-3-carboxylic acid. This compound serves as a foundational building block, possessing the core oxetane ring with the necessary amino and carboxylic acid groups at the 3-position. indiamart.comsigmaaldrich.comachemblock.com The carboxylic acid can then be esterified to yield the corresponding esters, such as methyl 3-amino-oxetane-3-carboxylate. chemicalbook.com

Another critical intermediate is 2-(3-aminooxetan-3-yl)acetic acid. bldpharm.com This intermediate already contains the acetic acid side chain, which can be subsequently esterified to produce the final ethyl ester. The synthesis of these intermediates often involves multi-step sequences starting from more readily available precursors. For instance, the synthesis of 3-aryl-3-carboxylic acid derivatives of oxetane can be achieved through a catalytic Friedel-Crafts reaction followed by a mild oxidative cleavage of a furan (B31954) ring. consensus.app Protecting group strategies are also commonly employed, such as the use of a tert-butoxycarbonyl (Boc) group to protect the amino functionality, as seen in 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid.

The following table summarizes key carboxylic acid and ester intermediates:

Compound NameCAS NumberMolecular FormulaUse in Synthesis
3-Aminooxetane-3-carboxylic acid138650-24-5C4H7NO3Core building block. sigmaaldrich.comachemblock.com
Methyl 3-amino-oxetane-3-carboxylate1363383-31-6C5H9NO3Ester intermediate. chemicalbook.com
2-(3-Aminooxetan-3-yl)acetic acid1373923-03-5C5H9NO3Precursor to the final ester. bldpharm.com
2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid1207175-98-1C11H19NO5N-protected intermediate.

Direct Synthesis Routes to this compound

While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot reactions are relevant. Such a process would involve the sequential addition of reagents to a single reaction vessel to form the target compound without isolating intermediates. This approach offers advantages in terms of time, resource, and waste reduction. For instance, a hypothetical one-pot synthesis could involve the formation of the oxetane ring followed by in-situ amination and esterification. The development of such efficient cascade reactions is an active area of research in organic synthesis. nih.gov

Multi-step syntheses are more commonly employed for constructing complex molecules like this compound.

Catalytic Approaches in the Synthesis of Oxetane Amino Esters

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of oxetane amino esters, catalytic approaches are employed to control stereochemistry and to facilitate key bond-forming reactions.

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Chiral catalysis provides a powerful tool for achieving high levels of stereoselectivity.

Asymmetric Desymmetrization: Chiral Brønsted acid catalysts can be used for the asymmetric desymmetrization of oxetanes, allowing for the creation of chiral centers with high enantioselectivity. nsf.gov

Enantioselective Reduction: Chiral reducing catalysts can be used for the enantioselective reduction of β-halo ketones, which can then be cyclized to form chiral oxetanes. acs.org

Biocatalysis: Engineered halohydrin dehalogenases have been developed for the biocatalytic enantioselective formation and ring-opening of oxetanes, offering a green and efficient alternative to traditional chemical methods. nih.gov

Iridium-Catalyzed Reductive Coupling: Iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with oxetanones can provide chiral α-stereogenic oxetanols. nih.gov

The following table highlights different chiral catalytic approaches:

Catalytic ApproachCatalyst TypeApplication
Asymmetric DesymmetrizationChiral Brønsted AcidFormation of chiral tetrahydrothiophenes from oxetanes. nsf.gov
Enantioselective FormationEngineered Halohydrin DehalogenasePreparative-scale synthesis of chiral oxetanes. nih.gov
Enantioselective ReductionChiral Reducing Catalyst (in situ from LiBH4 and chiral ligand)Synthesis of enantioenriched 2-aryl-substituted oxetanes. acs.org
Reductive CouplingIridium-tol-BINAPSynthesis of chiral α-stereogenic oxetanols. nih.gov

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govlibretexts.org In the synthesis of oxetane derivatives, transition metal catalysts can be used to introduce the acetic acid side chain.

Lewis Acid Catalysis: Lewis acids such as LiNTf2 or Sc(OTf)3 can catalyze the ring-opening of oxetanes with soft carbon nucleophiles, such as silyl (B83357) ketene (B1206846) acetals, to form C-C bonds. researchgate.netresearchgate.net This approach can be used to introduce the acetate moiety.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for cross-coupling reactions, which could be employed to couple an oxetane-containing fragment with a fragment containing the acetate group. While not explicitly detailed for this specific molecule in the search results, this is a general and powerful strategy in organic synthesis. libretexts.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for C-C bond activation and formation and could potentially be applied in the synthesis of the target compound. nih.gov

Organocatalytic Methods

The application of organocatalysis to the synthesis of complex molecules like this compound represents a frontier in sustainable and stereoselective chemistry. While specific organocatalytic routes for this exact molecule are not extensively documented in public literature, plausible strategies can be extrapolated from established organocatalytic reactions used for assembling similar structural motifs, such as 3,3-disubstituted oxetanes and β-amino esters.

Organocatalysis avoids the use of metal catalysts, instead employing small organic molecules to accelerate chemical reactions. Key strategies that could be adapted for the synthesis of the target compound's core structure include:

Enamine Catalysis: Proline and its derivatives are well-known catalysts that operate through an enamine intermediate. A hypothetical approach could involve the reaction of an enolizable carbonyl compound, such as a derivative of ethyl acetate, with an electrophilic precursor of the 3-aminooxetanone moiety. The organocatalyst would facilitate a stereoselective Michael or Mannich-type addition to construct the crucial C-C bond adjacent to the future quaternary center.

Iminium Catalysis: Chiral secondary amines can catalyze reactions by forming an iminium ion with an α,β-unsaturated carbonyl compound. nih.gov This activation mode is particularly effective for conjugate additions. A synthetic route could be designed where an organocatalyst activates a suitable precursor, enabling a nucleophilic attack that establishes the carbon skeleton, which is later cyclized to form the oxetane ring.

Brønsted Acid Catalysis: Chiral phosphoric acids or similar Brønsted acids are powerful catalysts for a variety of asymmetric transformations. nih.gov A potential application could be in the intramolecular cyclization of a 1,3-diol precursor, where the catalyst activates a leaving group through hydrogen bonding, facilitating the stereocontrolled formation of the strained oxetane ring. nih.gov Another possibility is the catalytic formal cycloaddition of bicyclo[1.1.0]butanes with imines to generate azabicyclo[2.1.1]hexane scaffolds, demonstrating the power of these catalysts in complex ring-forming reactions. nih.gov

While the Paternò-Büchi reaction is a well-known photochemical method for synthesizing oxetanes, organocatalytic variants are emerging. For instance, the reaction of N-acyl enamines can yield protected 3-aminooxetanes, showcasing a pathway to the key structural unit of the target molecule. organic-chemistry.org The development of a direct, asymmetric organocatalytic method for this compound remains a significant goal, promising a more efficient and environmentally benign synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of a strained, functionalized molecule like this compound hinges on the meticulous optimization of reaction parameters. The interplay between solvent, temperature, pressure, and reagent stoichiometry is critical for maximizing yield and minimizing side reactions.

Solvent Effects in Cyclization and Functionalization Reactions

The choice of solvent is paramount in reactions forming the oxetane ring, as it can influence reaction pathways, intermediate stability, and selectivity. The kinetics of cyclization to form four-membered rings are often slower than for other ring sizes, making solvent choice particularly impactful. acs.org

A dramatic example of solvent control is seen in the oxidative cyclization of malonate Michael adducts. Research has shown that the reaction can be selectively directed to form either oxetanes or cyclopropanes simply by changing the solvent system. acs.org

Table 1: Solvent-Controlled Divergent Synthesis of Oxetanes and Cyclopropanes acs.org
Substrate (Chalcone Adduct)SolventProductYield
Dimethyl 2-(1,3-diphenyl-3-oxopropyl)malonateCH3OHCyclopropane85%
Dimethyl 2-(1,3-diphenyl-3-oxopropyl)malonateH2O (open air)Oxetane72%
Dimethyl 2-(3-oxo-3-phenyl-1-(p-tolyl)propyl)malonateCH3CNCyclopropane75%
Dimethyl 2-(3-oxo-3-phenyl-1-(p-tolyl)propyl)malonateH2O (open air)Oxetane78%

This solvent-dependent outcome is attributed to the reaction mechanism. In an alcoholic solvent like methanol, an intramolecular reductive elimination leads to the cyclopropane. In water, however, the reaction proceeds through a 2-hydroxy intermediate, which then undergoes a second ligand exchange and subsequent reductive elimination to form the oxetane. acs.org Other studies have found that chlorinated solvents at low temperatures can be optimal for certain oxetane formations. beilstein-journals.org The polarity of the solvent can also affect the regioselectivity in photochemical methods like the Paternò-Büchi reaction. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical lever for controlling reaction rates and selectivity. According to the Arrhenius equation, higher temperatures generally increase the rate of reaction. However, for the synthesis of strained rings like oxetanes, higher temperatures can also accelerate undesirable side reactions, such as decomposition or ring-opening polymerization. researchgate.net Therefore, a key optimization task is to find a temperature that promotes the desired cyclization at a reasonable rate without significantly favoring competing pathways.

Kinetic vs. Thermodynamic Control: In some systems, temperature can shift the balance between the kinetically favored product (formed faster at lower temperatures) and the thermodynamically favored product (more stable, favored at higher temperatures). For oxetane synthesis, careful temperature control is necessary to isolate the often kinetically formed four-membered ring before it can rearrange or decompose.

Stereoselectivity: Temperature can influence the stereochemical outcome of a reaction. In certain photochemical cycloadditions to form oxetanes, temperature has been shown to affect the diastereoselectivity of the product. acs.org

Pressure is a less commonly manipulated variable in laboratory-scale solution-phase synthesis but can be significant. Elevated pressure can increase reaction rates, particularly for reactions with a negative activation volume. It can also influence the equilibrium of reactions involving gaseous components. In the context of oxetane chemistry, studies on ring-opening polymerization have noted that increased temperature and pressure accelerate the reaction. researchgate.net This implies that for the synthesis of the monomer, maintaining ambient pressure is likely optimal to disfavor polymerization.

Reagent Stoichiometry and Purity Considerations

The principles of stoichiometry—the quantitative relationships between reactants and products—are fundamental to maximizing yield and purity in any multi-step synthesis. libretexts.orgvapourtec.com

Limiting Reagent: In the synthesis of this compound, which likely involves several steps, one reagent in each step will be the limiting reagent, dictating the maximum theoretical yield. Often, the most complex or expensive reagent is chosen as the limiting one to ensure its complete conversion.

Use of Excess Reagents: To drive the reaction to completion, other, less expensive reagents are often used in excess. For example, in an intramolecular cyclization step (a Williamson etherification), the base used to deprotonate the precursor alcohol might be used in slight excess to ensure full formation of the reactive alkoxide intermediate. However, using a large excess can promote side reactions and complicates purification.

Purity of Starting Materials: The purity of each reagent is critical. Impurities can act as catalysts for decomposition, participate in side reactions leading to difficult-to-remove byproducts, or poison a catalyst. For instance, trace amounts of water can hydrolyze ester groups or interfere with moisture-sensitive reagents. Therefore, ensuring the high purity of all starting materials and intermediates is a crucial aspect of yield enhancement. nih.gov

Isolation and Purification Techniques for Hydrochloride Salts

The final step in the synthesis is the isolation and purification of the target compound as its hydrochloride salt. This form is often chosen for amino-containing compounds due to its increased stability and crystallinity compared to the free base. Several techniques are employed for this purpose.

Crystallization and Recrystallization: This is the most common and effective method for purifying solid organic compounds. mt.com The crude hydrochloride salt is dissolved in a suitable hot solvent (or solvent mixture) in which it has high solubility, and then the solution is slowly cooled. The pure salt crystallizes out, leaving impurities behind in the mother liquor. mt.com The choice of solvent is critical. For amine hydrochlorides, polar solvents are often required.

Common Solvents: Alcohols like 2-propanol or ethanol are frequently used. Sometimes, a mixture of solvents, such as dichloromethane/ethyl acetate or ethanol/diethyl ether, is employed, where diethyl ether acts as an "anti-solvent" to induce precipitation. researchgate.net

Precipitation via Salt Formation: An alternative to recrystallizing a pre-formed salt is to generate it in situ. The purified free base of Ethyl 2-(3-aminooxetan-3-YL)acetate is dissolved in a suitable organic solvent (e.g., diethyl ether, dioxane, or ethyl acetate), and then anhydrous hydrogen chloride (either as a gas or a solution in an anhydrous solvent) is added. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out and can be collected by filtration. researchgate.net This method avoids the use of aqueous HCl, which can introduce water and inorganic salts like NaCl into the product. googleapis.com

Washing/Trituration: If the crude hydrochloride salt is already mostly pure, it can be washed or triturated (stirred as a slurry) with a solvent in which the salt is insoluble but the impurities are soluble. Diethyl ether is a common choice for this, as it effectively dissolves many non-polar organic byproducts while leaving the polar salt untouched. researchgate.net

Alternative HCl Generation: To avoid handling gaseous HCl, reagents like trimethylsilyl (B98337) chloride (TMSCl) can be added to a protic solvent such as acetic acid or an alcohol. This generates anhydrous HCl in situ, which then reacts with the free amine to form the hydrochloride salt, often leading to clean crystallization. googleapis.com

Table 2: Common Purification Techniques for Amine Hydrochloride Salts
TechniqueDescriptionTypical SolventsAdvantages
RecrystallizationDissolving the crude salt in a hot solvent and cooling to form pure crystals. mt.comEthanol, 2-Propanol, Methanol/EtherHigh purity achievable.
PrecipitationAdding anhydrous HCl to a solution of the free base to precipitate the salt. researchgate.netDioxane, Diethyl Ether, Ethyl AcetateAvoids aqueous conditions and inorganic salts.
TriturationWashing the solid salt with a solvent to remove soluble impurities. researchgate.netDiethyl Ether, HexanesSimple, quick cleanup for mostly pure compounds.
Acid-Base ExtractionConverting the salt to the free base for organic extraction before re-forming the pure salt. researchgate.netDCM, Ethyl Acetate (for extraction); WaterRemoves water-soluble and non-basic impurities.

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Reactions Involving the Oxetane (B1205548) Ring System

The high ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, makes it susceptible to various ring-opening and rearrangement reactions. These transformations are often driven by the release of this strain, providing a thermodynamic driving force for reactions that might otherwise be unfavorable.

Ring-Opening Reactions with Nucleophiles

The oxetane ring can be opened by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of the attack can be influenced by steric and electronic factors of both the oxetane substrate and the incoming nucleophile. While specific studies on ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride are not extensively documented in publicly available literature, the general reactivity of 3-substituted oxetanes provides insight into potential transformations. For instance, nucleophilic attack is expected to occur at the less sterically hindered methylene (B1212753) carbons of the oxetane ring.

Strain-Release Driven Transformations

The inherent strain in the four-membered oxetane ring is a key driver for its reactivity. This strain can be harnessed to facilitate transformations that lead to more stable, five- or six-membered heterocyclic systems or acyclic products. Such reactions often proceed under thermal or catalytic conditions, where the energy input helps to overcome the activation barrier for ring cleavage.

Intramolecular Cyclizations and Rearrangements

The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, these cyclizations could potentially lead to the formation of various heterocyclic scaffolds. For example, under basic conditions, the amine could potentially displace the ethoxy group of the ester, leading to a lactam. However, the relative positioning of these functional groups in ethyl 2-(3-aminooxetan-3-yl)acetate makes direct intramolecular cyclization to form a new ring challenging without prior modification. Isomerization of the oxetane-carboxylic acid precursor to a lactone has been observed under certain conditions, highlighting the potential for rearrangement pathways.

Transformations of the Amine Functionality

The primary amine group in this compound is a key site for a wide range of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecules.

N-Alkylation and N-Acylation Reactions

The primary amine can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or via reductive amination with aldehydes and ketones. These reactions introduce alkyl groups onto the nitrogen atom, modifying the steric and electronic properties of the molecule.

N-acylation of the amine with acylating agents like acyl chlorides or carboxylic anhydrides is a common transformation to form amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid salt and any acid generated during the reaction.

Aza-Michael addition represents another route to N-alkylation. For instance, the related compound, methyl (N-Boc-azetidin-3-ylidene)acetate, undergoes aza-Michael addition with various N-heterocycles in the presence of a base like DBU. A similar approach could be envisioned for the N-alkylation of ethyl 2-(3-aminooxetan-3-yl)acetate.

Table 1: Examples of N-Alkylation via Aza-Michael Addition on a Related System

EntryN-HeterocycleBaseSolventTemperature (°C)Time (h)ProductYield (%)
1Azetidine (B1206935) hydrochlorideDBUAcetonitrile654tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate64
2PyrrolidineDBUAcetonitrile654tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate61
33,3-DifluoropyrrolidineDBUAcetonitrile654tert-Butyl 3-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate64

Data adapted from a study on a related azetidine system.

Formation of Amide and Carbamate (B1207046) Derivatives

The primary amine is a versatile handle for the synthesis of a wide array of amide and carbamate derivatives. Amide bond formation can be achieved by coupling the amine with carboxylic acids using standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (hydroxybenzotriazole) and a base.

Carbamates can be synthesized by reacting the amine with chloroformates or by a Curtius rearrangement of a corresponding carboxylic acid azide (B81097) intermediate, which is then trapped with an alcohol. A patent for a related 3-(bromomethyl)oxetane-3-carboxylic acid demonstrates a process for forming a carbamate derivative. In this process, the carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a base in the presence of an alcohol. This method forms an isocyanate intermediate which is then trapped by the alcohol to yield the carbamate.

Table 2: Synthesis of a Carbamate Derivative from a Related Oxetane

Reactant 1ReagentBaseSolventAlcoholTemperatureTimeProduct
3-(bromomethyl)oxetane-3-carboxylic acidDiphenylphosphoryl azide (DPPA)Triethylamine (B128534) (TEA)Toluenet-Amyl alcohol80 °C3 h1,1-dimethylpropyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

Data adapted from patent EP3248969B1 describing the synthesis of a related oxetane derivative.

This reaction proceeds through an isocyanate intermediate formed via a Curtius rearrangement, which is then trapped by the alcohol. This methodology highlights a potential pathway for the conversion of the amine function in ethyl 2-(3-aminooxetan-3-yl)acetate into a variety of carbamate derivatives by first converting the ester to a carboxylic acid.

Protecting Group Strategies for the Amino Group

The primary amino group in Ethyl 2-(3-aminooxetan-3-yl)acetate is a key site for nucleophilic reactions. To achieve selective transformations at other parts of the molecule, such as the ester moiety, transient protection of this amino group is a common and essential strategy. jocpr.com The choice of a suitable protecting group is governed by its stability under subsequent reaction conditions and the mildness of the conditions required for its removal to avoid degradation of the sensitive oxetane ring. jocpr.com

Commonly employed protecting groups for primary amines include carbamates like tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). tcichemicals.comub.edu The selection among these is critical. For instance, the Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions (e.g., trifluoroacetic acid), which might be incompatible with the acid-labile oxetane ring. tcichemicals.comchemrxiv.org Conversely, the Fmoc group is stable to acids but is cleaved by bases like piperidine (B6355638), offering an orthogonal protection strategy. tcichemicals.comcreative-peptides.com The Cbz group, typically removed by catalytic hydrogenation, presents another alternative that is generally compatible with the oxetane structure.

Protecting GroupReagent for IntroductionDeprotection ConditionsStability ProfileReference
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)Base-stable, stable to hydrogenation tcichemicals.com
Fmoc (9-Fluorenyl-methyloxycarbonyl)Fmoc-Cl, Fmoc-OSuSecondary amines (e.g., Piperidine)Acid-stable, stable to hydrogenation tcichemicals.comug.edu.pl
Cbz (Benzyloxycarbonyl)Benzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)Acid-stable, base-stable tcichemicals.com
Alloc (Allyloxycarbonyl)Allyl chloroformatePd(0) catalystsOrthogonal to Boc, Fmoc, and Cbz tcichemicals.comub.edu

Reactivity at the Ester Moiety

The ethyl ester functionality is a versatile handle for various chemical transformations, including hydrolysis, reduction, and condensation reactions.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base. libretexts.org However, given the propensity of the oxetane ring to undergo acid-catalyzed ring-opening, basic hydrolysis (saponification) is the preferred method for this substrate. chemrxiv.org Treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by careful acidic workup, can yield the carboxylic acid. bettimycoachsaumur.comacs.org Studies on related oxetane-containing esters have shown that basic conditions are well-tolerated and provide the desired products in high yields, preventing the formation of unwanted byproducts. chemrxiv.org

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. Again, basic or organometallic catalysts are favored to preserve the integrity of the oxetane ring.

ReactionConditionsProductKey ConsiderationsReference
Base-Catalyzed Hydrolysis (Saponification) 1. NaOH or LiOH (aq) 2. H₃O⁺ workup2-(3-aminooxetan-3-yl)acetic acidPreferred method to avoid oxetane ring-opening. chemrxiv.orglibretexts.org
Acid-Catalyzed Hydrolysis H₂O, H⁺ catalyst (e.g., HCl)2-(3-aminooxetan-3-yl)acetic acid + Ethanol (B145695)High risk of oxetane ring-opening and decomposition. chemrxiv.orggauthmath.com
Transesterification R'OH, base catalyst (e.g., NaOR')Alkyl 2-(3-aminooxetan-3-yl)acetateMust be performed under non-acidic conditions. rsc.org

The ester group can be reduced to a primary alcohol, yielding 2-(3-aminooxetan-3-yl)ethanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemrxiv.org Research on similar oxetane-3-carboxylates has indicated that while these reductions are feasible, careful temperature control is paramount. chemrxiv.org Performing the reaction at low temperatures (e.g., -30 to -10 °C) is crucial, as higher temperatures can lead to the decomposition of the oxetane ring. chemrxiv.org Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters but might be used under specific activating conditions.

The α-carbon of the ester is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. A classic example is the Claisen condensation, where two molecules of the ester react to form a β-keto ester. libretexts.orgresearchgate.net This reaction requires a full equivalent of a non-nucleophilic base, as the resulting β-keto ester is more acidic and will be deprotonated, driving the reaction to completion. libretexts.org

The ester enolate can also participate in crossed-condensation reactions with other carbonyl compounds or in alkylation reactions. For instance, it can react with aldehydes or ketones in aldol-type reactions or with other esters in crossed-Claisen condensations. researchgate.net The reactivity in these cases is contingent on the appropriate choice of base and reaction conditions to favor the desired product.

Role of the Hydrochloride Counterion in Reactivity

The presence of the hydrochloride counterion signifies that the compound exists as an ammonium (B1175870) salt, which profoundly impacts its chemical reactivity, particularly at the nitrogen atom. quora.comyoutube.com

In this compound, the primary amino group is protonated to form an ammonium cation ([R-NH₃]⁺). quora.comnih.gov This protonation has a critical consequence: the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it unavailable for nucleophilic attack. msu.edu Therefore, the amine in its hydrochloride salt form is not nucleophilic and will not readily undergo reactions typical of free amines, such as acylation, alkylation, or Michael additions.

To engage the amino group in a nucleophilic reaction, it must first be converted to its free base form (R-NH₂) by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate, or aqueous NaOH). youtube.commsu.edu This deprotonation step liberates the lone pair, restoring the nitrogen's nucleophilicity. masterorganicchemistry.com

Form of the CompoundState of the Amino GroupNucleophilicity of NitrogenReactivity in Acylation/AlkylationReference
Hydrochloride Salt Protonated (R-NH₃⁺Cl⁻)NegligibleUnreactive quora.commsu.edu
Free Base Unprotonated (R-NH₂)NucleophilicReactive masterorganicchemistry.com

The protonation of the amino group can have a minor electronic effect on the ester moiety. The positively charged ammonium group is electron-withdrawing, which can slightly increase the electrophilicity of the ester's carbonyl carbon. However, this effect is generally modest and less significant than the direct deactivation of the amine's nucleophilicity. The primary role of the hydrochloride is to control the reactivity of the amino group and often to improve the compound's stability and solubility in polar solvents. quora.com

Participation in Ion-Pair Catalysis

Ion-pair catalysis is a powerful strategy in asymmetric synthesis where the association of a chiral catalyst with a charged intermediate or reagent directs the stereochemical outcome of a reaction. beilstein-journals.org this compound, possessing a protonated amino group, can function as a chiral cation source in ion-pair catalysis. The formation of an ion pair between the ammonium cation of the title compound and an anionic reactant or intermediate can create a chiral environment, influencing the transition state of the reaction.

The effectiveness of such a system is contingent on the formation of a tight and well-defined ion pair. nih.gov In the case of this compound, the proximity of the ester group to the ammonium center could allow for secondary interactions, such as hydrogen bonding, which can enhance the rigidity and organization of the ion pair, thereby improving stereochemical communication.

Chiral ammonium salts derived from amino acids and their esters have been successfully employed as phase-transfer catalysts and in homogeneous ion-pair catalysis for a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Michael additions. nih.govrsc.org For instance, Cinchona alkaloid-derived chiral ammonium salts are effective in catalyzing the asymmetric aldol reaction of glycine (B1666218) equivalents to produce β-hydroxy α-amino acids with good diastereoselectivity and enantioselectivity. nih.govacs.org This precedent suggests that this compound could similarly be utilized as a catalyst in reactions involving enolates or other anionic nucleophiles.

The general mechanism for such a catalytic process would involve the deprotonation of a pronucleophile by a base to generate an anion. This anion then forms an ion pair with the chiral ammonium cation of this compound. The steric and electronic properties of the oxetane and ethyl acetate (B1210297) moieties would then dictate the facial selectivity of the subsequent reaction of the ion-paired nucleophile with an electrophile.

Table 1: Potential Ion-Pair Catalyzed Reactions with this compound

Reaction TypeSubstrate (Pronucleophile)ElectrophilePotential Product
Asymmetric AlkylationGlycine imineBenzyl bromideChiral α-amino acid derivative
Asymmetric Aldol ReactionKetoneAldehydeChiral β-hydroxy ketone
Asymmetric Michael AdditionMalonate esterα,β-Unsaturated ketoneChiral Michael adduct

Impact on Reaction Selectivity

The presence of the 3-amino-3-substituted oxetane moiety in this compound is expected to have a significant impact on the selectivity of reactions in which it participates, either as a reactant, a catalyst, or a chiral auxiliary. This influence can manifest as diastereoselectivity or enantioselectivity.

The rigid, puckered structure of the oxetane ring can impose significant steric constraints on the approach of reagents. acs.orgacs.org When the compound is used as a catalyst, the substituents on the oxetane ring can effectively shield one face of the reactive intermediate within the ion pair, leading to a high degree of enantioselectivity. The substitution at the C3 position is particularly crucial as it is directly adjacent to the chiral center (if the substituents are different) and the cationic nitrogen, allowing for direct stereochemical control.

In reactions where the amino group acts as a nucleophile, the stereochemistry of the oxetane ring can direct the formation of a specific diastereomer. For example, in a Mannich-type reaction, the incoming electrophile would approach from the less hindered face of the enamine or enolate formed from the title compound, leading to a diastereoselective outcome.

Furthermore, the oxetane ring is known to influence the physicochemical properties of molecules, including their conformation and ability to participate in non-covalent interactions. nih.gov The oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially pre-organizing the substrate and reagents in a transition state assembly, thereby enhancing selectivity.

Several studies have demonstrated the stereodirecting effect of substituents on oxetane rings in various transformations. For instance, the diastereoselective synthesis of tetrasubstituted oxetanes has been achieved through the iodocyclization of vinyl silanes, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. rsc.org Similarly, stereoselective syntheses of highly substituted oxetanes have been accomplished via intramolecular Michael additions, highlighting the controlling influence of the existing stereocenters. rsc.org These examples underscore the potential of the 3-amino-3-substituted oxetane in this compound to act as a powerful stereocontrol element.

Table 2: Factors Influencing Reaction Selectivity

Structural FeaturePotential Impact on Selectivity
3-Amino-3-substituted oxetane ring Provides a rigid chiral scaffold, influencing facial selectivity through steric hindrance.
Ammonium cation Forms a chiral ion pair with anionic intermediates, directing the stereochemical outcome.
Ethyl acetate group Can participate in secondary interactions (e.g., hydrogen bonding) to rigidify the transition state.
Puckered oxetane conformation Creates distinct steric environments, leading to diastereoselectivity in reactions involving the amino group.

Spectroscopic and Advanced Structural Elucidation of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments unequivocally confirms its constitution.

The ¹H NMR spectrum provides the initial and fundamental layer of structural information. The chemical shifts (δ) are indicative of the electronic environment of each proton. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the ethyl ester moiety, the acetate (B1210297) methylene (B1212753) group, the oxetane (B1205548) ring protons, and the ammonium (B1175870) protons.

The protons of the ethyl group are observed as a characteristic quartet and triplet. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.2 ppm. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.3 ppm, with their multiplicity arising from coupling to the methylene group.

The methylene protons of the acetate group (-CH₂COO-) are diastereotopic due to the chiral center at the C3 position of the oxetane ring. Consequently, they appear as a well-defined AB quartet, or as two distinct doublets, typically in the range of 2.8-3.0 ppm. The protons of the oxetane ring itself present as two sets of signals. The four methylene protons of the oxetane ring are also diastereotopic and exhibit complex coupling patterns, typically appearing as multiplets in the region of 4.5-4.9 ppm. The amino group, being protonated in the hydrochloride salt form, gives rise to a broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which is concentration and solvent dependent but is typically observed downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₂CH₃~4.2Quartet~7.1
-OCH₂CH₃~1.3Triplet~7.1
-CH₂COO-~2.9Singlet (or AB quartet)-
Oxetane CH₂~4.7Multiplet-
-NH₃⁺BroadSinglet-

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically around 170 ppm. The quaternary carbon of the oxetane ring (C3), being substituted with both an amino and an acetate group, is expected to resonate in the range of 55-65 ppm. The methylene carbons of the oxetane ring (-CH₂O-) are deshielded by the ring oxygen and appear at approximately 75-80 ppm. The carbons of the ethyl ester group are found at around 62 ppm for the methylene carbon (-OCH₂CH₃) and 14 ppm for the methyl carbon (-OCH₂CH₃). The acetate methylene carbon (-CH₂COO-) would be expected in the region of 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ester)~170
Oxetane C3 (Quaternary)~60
Oxetane CH₂~78
-OCH₂CH₃~62
-CH₂COO-~42
-OCH₂CH₃~14

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For the title compound, a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons would be observed, confirming the ethyl ester fragment. The complex multiplet of the oxetane protons would also show cross-peaks, aiding in the assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as outlined in Tables 1 and 2. For instance, the quartet at ~4.2 ppm would correlate with the carbon signal at ~62 ppm, confirming the assignment of the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which is key for connecting different molecular fragments. Key HMBC correlations would include:

A correlation from the acetate methylene protons (~2.9 ppm) to the quaternary oxetane carbon (C3, ~60 ppm) and the ester carbonyl carbon (~170 ppm).

Correlations from the oxetane methylene protons (~4.7 ppm) to the quaternary oxetane carbon (C3, ~60 ppm).

A correlation from the ethyl methylene protons (~4.2 ppm) to the ester carbonyl carbon (~170 ppm).

These 2D NMR experiments, in concert, provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For the protonated molecule of Ethyl 2-(3-aminooxetan-3-yl)acetate ([M+H]⁺), the expected exact mass can be calculated. The molecular formula of the free base is C₇H₁₃NO₃.

Table 3: HRMS Data for the Protonated Molecule

IonCalculated Exact Mass
[C₇H₁₄NO₃]⁺160.09682

An experimentally determined mass that is within a few parts per million (ppm) of this calculated value would provide strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for protonated Ethyl 2-(3-aminooxetan-3-yl)acetate would likely involve the loss of neutral molecules from the ester and amino groups, as well as ring-opening of the oxetane. nih.gov

A plausible fragmentation pathway would be the initial loss of ethanol (B145695) (C₂H₅OH, 46.04186 Da) from the ethyl ester, a common fragmentation for ethyl esters. Another expected fragmentation is the loss of ammonia (B1221849) (NH₃, 17.02655 Da) from the protonated amine. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 27.99491 Da) or cleavage of the oxetane ring.

Table 4: Predicted Key MS/MS Fragments of [C₇H₁₄NO₃]⁺

m/z (Proposed)Proposed FormulaLoss from Precursor
114.0550[C₅H₈NO₂]⁺C₂H₆O (Ethanol)
143.0703[C₇H₁₁O₃]⁺NH₃ (Ammonia)
86.0600[C₄H₈NO]⁺C₂H₆O + CO

The analysis of these characteristic fragment ions in the MS/MS spectrum would provide further confirmation of the structure of Ethyl 2-(3-aminooxetan-3-yl)acetate.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its primary amine, ester, and oxetane ring functionalities, as well as the effects of the hydrochloride salt form.

The primary amino group (-NH2), in its protonated form as an ammonium salt (-NH3+), would display distinct stretching and bending vibrations. The N-H stretching vibrations are typically observed in the region of 3300-3000 cm⁻¹. Due to the hydrochloride salt, these bands would likely be broad. The N-H bending vibrations for a primary ammonium salt usually appear in the 1600-1500 cm⁻¹ range.

The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption. This is one of the most prominent peaks in the IR spectrum of an ester and is typically found in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, usually appearing as two distinct bands in the 1300-1000 cm⁻¹ region.

The oxetane ring, a four-membered cyclic ether, would show characteristic C-O-C stretching vibrations. The asymmetric and symmetric stretching of the ether linkage typically occurs in the 1150-1050 cm⁻¹ region. The ring strain of the oxetane may cause a slight shift in the position of these bands compared to a non-cyclic ether.

Other expected absorptions would include C-H stretching vibrations from the ethyl and acetate methylene groups, which are generally observed around 2980-2850 cm⁻¹. C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Expected Infrared Absorption Bands for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Ammonium (-NH₃⁺)N-H Stretch3300-3000Medium-Strong, Broad
Ammonium (-NH₃⁺)N-H Bend1600-1500Medium-Strong
Ester (C=O)C=O Stretch1750-1735Strong
Ester (C-O)C-O Stretch1300-1000Medium-Strong
Oxetane (C-O-C)C-O-C Stretch1150-1050Medium
Alkyl (C-H)C-H Stretch2980-2850Medium

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound would be significantly influenced by the presence of the charged ammonium group and the chloride counter-ion, as well as the polar ester and ether functionalities. It is highly probable that a network of intermolecular hydrogen bonds would be the dominant feature of the crystal lattice.

The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor and would be expected to form strong hydrogen bonds with the chloride ion (Cl⁻) and the oxygen atoms of the ester carbonyl group and the oxetane ring of neighboring molecules. These N-H···Cl and N-H···O interactions would play a crucial role in stabilizing the crystal structure, likely leading to the formation of extended one-, two-, or three-dimensional networks.

Ethyl 2-(3-aminooxetan-3-YL)acetate possesses a stereocenter at the C3 position of the oxetane ring. If the compound is synthesized as a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure or the use of a specific wavelength of X-ray radiation.

Theoretical and Computational Chemistry Studies of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure, providing a basis for analyzing molecular orbitals, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

For Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride, the HOMO is expected to be localized primarily on the amino group and the oxygen atoms of the ester and oxetane (B1205548) moieties, due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ethyl acetate (B1210297) moiety and the C-O bonds of the oxetane ring, which can accept electron density in a nucleophilic attack. DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to precisely determine the energies and shapes of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties for Ethyl 2-(3-aminooxetan-3-YL)acetate This data is illustrative and based on typical values for similar organic molecules.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.5Indicates the energy of the most available electrons for donation.
LUMO Energy-1.8Indicates the energy of the lowest available orbital to accept electrons.
HOMO-LUMO Gap (ΔE)4.7Suggests a relatively stable molecule with moderate reactivity.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution governs the molecule's electrostatic interactions, including hydrogen bonding and interactions with other polar molecules or ions.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Typically, red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The protonated amino group (-NH3+) would be a prominent region of positive electrostatic potential, indicating its role as a hydrogen bond donor and its attraction to nucleophiles. The oxygen atom of the oxetane ring would also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations through the rotation of single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

For a molecule with several rotatable bonds like Ethyl 2-(3-aminooxetan-3-YL)acetate, exploring the full conformational space can be computationally intensive. Molecular Mechanics (MM) methods, which use classical physics to model the interactions between atoms, provide a computationally efficient way to perform a broad conformational search. This can identify a set of low-energy candidate structures.

Following this, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in a solvent). These simulations can reveal the preferred conformations and the transitions between them, offering a more realistic picture of the molecule's behavior than static models.

The oxetane ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the substituents on the ring. acs.org For a 3,3-disubstituted oxetane, the substituents will adopt specific orientations to minimize steric hindrance.

Table 2: Key Dihedral Angles and Their Influence on Conformation This table presents key rotational axes that would be investigated in a conformational analysis.

Dihedral AngleDescriptionExpected Influence
O-C-C-C (Oxetane ring)Puckering of the oxetane ring.Determines the non-planar structure of the four-membered ring.
C(ring)-C(ring)-C-C(O)Orientation of the acetate side chain relative to the ring.Influences steric interactions between the two main moieties.
O=C-O-CConformation of the ester group.Affects the accessibility of the carbonyl oxygen for interactions.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

The oxetane ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. researchgate.net Theoretical studies can elucidate the pathways of such reactions. For instance, the ring-opening of an oxetane can proceed through an SN1 or SN2-type mechanism.

In an SN1-like mechanism, the reaction would proceed through the formation of a carbocation intermediate. Computational studies on similar amino-oxetanes have shown that a planar oxetane carbocation can be formed as a rate-determining step. nih.gov The stability of this carbocation would be a key factor in the reaction's feasibility.

In an SN2-like mechanism, a nucleophile would attack one of the carbon atoms of the oxetane ring, leading to a concerted bond-breaking and bond-forming process. DFT calculations can be used to locate the transition state for this process and to calculate the activation energy. The activation energy provides a quantitative measure of the kinetic barrier of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. rsc.org

Table 3: Computationally Investigated Parameters in Reaction Mechanism Studies This table outlines the typical outputs of a computational study on a reaction mechanism.

ParameterMethod of CalculationSignificance
Transition State GeometryDFT (e.g., B3LYP)Provides the structure of the highest energy point along the reaction coordinate.
Activation Energy (Ea)Energy difference between transition state and reactants.Determines the rate of the reaction; a lower Ea means a faster reaction.
Reaction Energy (ΔErxn)Energy difference between products and reactants.Indicates whether the reaction is exothermic (negative value) or endothermic (positive value).
Imaginary FrequencyVibrational frequency analysis at the transition state.A single imaginary frequency confirms a true transition state.

Computational Elucidaion of Ring-Opening Mechanisms

The oxetane ring, a four-membered heterocycle, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions. nih.gov Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions to elucidate their mechanisms. For this compound, the presence of both an amino group and an ester group at the 3-position, along with the hydrochloride salt form, suggests that acid-catalyzed mechanisms are particularly relevant.

Theoretical investigations would typically model the reaction in the presence of a proton source to simulate the acidic conditions provided by the hydrochloride. The generally accepted mechanism involves the initial protonation of the oxetane oxygen atom. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. DFT calculations can be used to locate the transition state structures for the subsequent nucleophilic attack, which could be either an intermolecular process (e.g., by a solvent molecule or another nucleophile) or an intramolecular one.

A key aspect to be investigated computationally is the regioselectivity of the ring-opening. The 3,3-disubstituted nature of the oxetane ring in the title compound introduces significant steric hindrance around the C3 position. However, the formation of a tertiary carbocation intermediate upon C-O bond cleavage at C3 would be stabilized. Computational models can predict the activation energies for both possible pathways: nucleophilic attack at C2 (or C4) versus the formation of a carbocation at C3. Studies on similarly substituted oxetanes suggest that 3,3-disubstituted systems exhibit greater stability compared to other substitution patterns, as the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov

A plausible acid-catalyzed ring-opening pathway, as would be elucidated by DFT calculations, is the SN1-like mechanism. The computational workflow would involve:

Geometry Optimization: The structures of the reactant (protonated oxetane), transition states, intermediates (e.g., the tertiary carbocation), and products are fully optimized.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Calculation: Single-point energy calculations with a higher-level basis set are often performed on the optimized geometries to obtain more accurate energy profiles.

The results would likely show that the rate-determining step is the cleavage of a C-O bond to form a stabilized tertiary carbocation intermediate. This intermediate would then be rapidly trapped by a nucleophile.

Table 1: Hypothetical DFT-Calculated Parameters for a Proposed SN1-like Ring-Opening Mechanism.
StepSpeciesDescriptionCalculated Relative Energy (kcal/mol)Key Imaginary Frequency (cm-1)
1Reactant (Protonated)Protonated Ethyl 2-(3-aminooxetan-3-YL)acetate0.0N/A
2TS1Transition state for C3-O bond cleavage+15.5-350 (C-O stretch)
3IntermediateTertiary carbocation at C3+5.2N/A
4TS2Transition state for nucleophilic attack+6.5-210 (C-Nu bond formation)
5ProductRing-opened product-10.8N/A

Energetics of Amine and Ester Transformations

Beyond ring-opening, the amine and ester functional groups of this compound can undergo various transformations. Computational chemistry is a key tool for quantifying the thermodynamics and kinetics of these reactions. DFT calculations can provide valuable data on reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which dictate the feasibility and rate of these transformations.

Amine Transformations: The primary amine group can undergo reactions such as acylation, alkylation, or Schiff base formation. For example, the acylation with acetic anhydride (B1165640) could be modeled. Computational analysis would involve calculating the energies of the reactants (the amine and acetic anhydride), the tetrahedral intermediate, the transition state for the collapse of the intermediate, and the final amide product and acetic acid byproduct. The calculated Gibbs free energy of the reaction (ΔGrxn) would indicate whether the transformation is spontaneous.

Ester Transformations: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. A computational study of acid-catalyzed hydrolysis would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The energetics of the tetrahedral intermediate formation and its subsequent breakdown to the corresponding carboxylic acid and ethanol (B145695) can be calculated. These calculations would help in understanding the stability of the ester under various pH conditions, a critical parameter in many applications.

Table 2: Hypothetical Calculated Energetics for Key Functional Group Transformations.
ReactionTransformationCalculated Activation Energy (Ea, kcal/mol)Calculated Gibbs Free Energy of Reaction (ΔGrxn, kcal/mol)
Amine Acylation-NH2 → -NH-C(O)CH312.5-8.0
Ester Hydrolysis (Acid-Catalyzed)-COOEt → -COOH18.9-4.5
Amine Alkylation (with CH3I)-NH2 → -NHCH322.1-11.2

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry is widely used for the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. scholaris.ca The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. modgraph.co.uk

For this compound, a computational study would first involve optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the GIAO-DFT calculation would be performed, often with a larger basis set, to compute the absolute shielding values (σ) for each nucleus (¹H and ¹³C). The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σTMS - σsample

The accuracy of these predictions is well-documented. For ¹H NMR, mean absolute errors (MAE) of less than 0.2 ppm can be achieved, while for ¹³C NMR, the MAE is typically in the range of 1-2 ppm. nih.gov These calculations are particularly useful for assigning complex spectra, distinguishing between isomers, and confirming proposed structures. The predicted spectrum can be compared with experimental data to validate the structural assignment. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. mdpi.com

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
Atom TypeAtom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Oxetane CH2C2-H, C4-H4.6575.8
Central QuaternaryC3-60.2
Methylene (B1212753) (acetate)Cα-H3.1045.1
CarbonylC=O-170.5
Ester O-CH2O-CH2-CH34.2062.3
Ester CH3O-CH2-CH31.2514.1
AmineNH3+8.50-

Applications As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocycles

The presence of a primary amine and an acetate (B1210297) group provides the necessary functionalities for this compound to participate in cyclization reactions to form heterocyclic systems. Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds.

Theoretically, the primary amine in ethyl 2-(3-aminooxetan-3-yl)acetate can serve as a key nitrogen source in the formation of imidazole (B134444) and pyridine (B92270) rings. Classical methods for imidazole synthesis, such as the Debus or Radziszewski syntheses, often involve the condensation of a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. jetir.orgwjpsonline.com Similarly, various pyridine syntheses, like the Hantzsch synthesis, utilize an amine in a condensation reaction with β-ketoesters and aldehydes. ijpsonline.com

While the structure of ethyl 2-(3-aminooxetan-3-yl)acetate makes it a plausible candidate for such reactions, specific examples of its direct use in the synthesis of simple or substituted imidazole and pyridine derivatives are not extensively documented in current literature. The application of this specific building block appears more focused on leveraging the unique properties of the oxetane (B1205548) ring in other contexts.

The quaternary carbon at the 3-position of the oxetane ring makes this building block exceptionally well-suited for the synthesis of spirocyclic systems, where two rings share a single atom. Spirocycles are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors for substituents. researchgate.net

Research has demonstrated the successful synthesis of complex fused and spirocyclic systems using structurally related oxetane building blocks. For instance, a spirocyclic oxetane-fused benzimidazole (B57391) has been prepared through the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor, where the cycloamino component was a spirocyclic oxetane amine. mdpi.com This work underscores the utility of oxetane-containing amines in creating intricate, multi-ring systems. The formation of these spiro compounds often proceeds in good yields and can be achieved in one-pot reactions, highlighting the efficiency of this synthetic strategy. researchgate.net The incorporation of the oxetane moiety into these fused systems is a deliberate strategy to enhance properties such as aqueous solubility and metabolic stability.

Utility in Peptide Chemistry and Peptidomimetic Design

One of the most significant applications of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride is in peptide science. The compound is a valuable precursor to a non-natural, conformationally constrained amino acid.

Non-natural amino acids are crucial tools in modern drug discovery, used to create therapeutic peptides and peptidomimetics with improved pharmacological profiles, including enhanced potency, greater stability against enzymatic degradation, and better bioavailability. nih.gov Ethyl 2-(3-aminooxetan-3-yl)acetate serves as a synthon for the non-natural amino acid 3-amino-3-(carboxymethyl)oxetane.

This oxetanyl amino acid offers several unique features:

Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of the peptide backbone, which can help lock the peptide into its bioactive conformation.

Bioisosterism: The oxetane ring can act as a polar, non-classical bioisostere for a gem-dimethyl group (as in tert-leucine) or a carbonyl group, potentially improving binding interactions and physicochemical properties. researchgate.net

Metabolic Stability: Peptides incorporating this residue are expected to show increased resistance to cleavage by proteases near the modification site.

The synthesis of Leu-enkephalin analogues incorporating oxetanyl amino acids has been reported, demonstrating the practical utility of this modular approach in generating novel peptide therapeutics. nih.gov

Beyond its role as a single amino acid substitute, the oxetane motif can be integrated more broadly into peptidic scaffolds to create novel peptidomimetics. In these applications, the oxetane unit can function as a surrogate for an entire peptide bond, resulting in a non-hydrolyzable "oxetanyl peptide." nih.gov

Researchers have developed methods to synthesize oxetane-modified dipeptide building blocks in solution, which can then be incorporated into larger peptide chains using conventional solid-phase peptide synthesis (SPPS). nih.govscispace.com This strategy has been used to create backbone-modified versions of bioactive peptides like bradykinin (B550075) and enkephalins. nih.gov A key finding is that the replacement of a backbone amide carbonyl group with an oxetane ring can induce turn-like features in the peptide's secondary structure. researchgate.netwarwick.ac.uk This pre-organization of the linear peptide can bring the C- and N-termini into closer proximity, which is particularly advantageous for improving the efficiency of peptide macrocyclization. researchgate.net

Below is a table summarizing key research findings on the use of oxetane building blocks in peptide chemistry.

Research FocusKey FindingsReference
Peptidomimetic Design A 3-amino oxetane can be used as a non-hydrolyzable surrogate for a peptide bond, maintaining the H-bond donor/acceptor pattern. nih.gov
Solid-Phase Synthesis Oxetane-containing dipeptide building blocks can be successfully integrated into peptides using standard Fmoc-SPPS protocols. nih.gov
Structural Impact Oxetane incorporation induces turn-like conformations in tripeptides, as evidenced by X-ray diffraction and molecular dynamics simulations. researchgate.netrsc.org
Analogue Synthesis A modular approach allows for the synthesis of various oxetanyl dipeptides and their incorporation into analogues of Leu-enkephalin. nih.gov
Building Block Development Practical, multi-step routes have been established for the synthesis of oxetane-modified dipeptide building blocks suitable for SPPS. scispace.comrsc.org

Development of Analogues with Modified Structural Motifs

The versatility of ethyl 2-(3-aminooxetan-3-yl)acetate as a building block has spurred the development of structurally related analogues to explore a wider range of chemical space. By systematically modifying the core structure, chemists can fine-tune the steric and electronic properties of the resulting molecules.

Key modifications include:

Altering the Linker: Introducing a methylene (B1212753) group between the amine and the oxetane ring gives rise to homologated analogues such as ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate. This change increases the flexibility and distance between the amino group and the quaternary center, which can be useful for different synthetic targets.

The development of these analogues provides a toolkit of building blocks, allowing for a more nuanced approach to the design of complex molecules with tailored properties.

Compound NameCAS NumberKey Structural Feature
Ethyl 2-(3-aminooxetan-3-yl)acetate1207175-54-9Direct attachment of amine to the quaternary center of the oxetane ring.
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate1207175-75-4Methylene (-CH2-) linker between the amine and the oxetane ring.
Ethyl 2-(3-aminooxolan-3-yl)acetate1432024-20-8Five-membered tetrahydrofuran (B95107) (oxolane) ring instead of a four-membered oxetane ring.

Stereoisomeric Variants and Their Synthesis

While Ethyl 2-(3-aminooxetan-3-yl)acetate itself is achiral, the synthesis of its stereoisomeric variants, where chirality is introduced at other positions or on substituents, is a key area of interest for creating structurally diverse molecules. The development of enantioselective syntheses for 3-substituted 3-aminooxetanes is crucial for accessing chiral building blocks for drug discovery. beilstein-journals.org

Several strategies have been developed for the stereocontrolled synthesis of chiral 3,3-disubstituted oxetanes. One common approach involves the use of chiral starting materials or chiral catalysts. For instance, enantioselective reduction of β-halo ketones followed by a Williamson etherification can produce enantioenriched 2-substituted oxetanes. acs.org While not directly applicable to the title compound's core structure, this highlights the principle of using stereoselective reactions to construct the oxetane ring.

A more relevant approach for 3,3-disubstituted oxetanes often involves the derivatization of oxetan-3-one. acs.orgacs.org Asymmetric nucleophilic addition to the carbonyl group can establish a chiral center, which can then be further functionalized. For example, the use of chiral organocatalysts in the addition of nucleophiles to imines derived from oxetan-3-one can provide enantiomerically enriched 3-amino-3-substituted oxetanes.

Another strategy involves the catalytic asymmetric ring-opening of 3-substituted oxetanes, which can generate highly functionalized chiral molecules. rsc.org Although this involves ring-opening rather than formation, the resulting chiral products can be precursors to other complex molecules.

The synthesis of enantiopure building blocks is often achieved through multi-step sequences starting from the chiral pool, such as sugars or amino acids. beilstein-journals.orgnih.gov For example, a D-isoascorbic acid can be converted in several steps to an enantiopure nitrone, which can then undergo cyclization and further transformations to yield chiral polyhydroxylated cyclic ethers. beilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Chiral 3-Substituted Oxetanes

Synthetic StrategyDescriptionKey FeaturesTypical Reagents/Catalysts
Asymmetric Derivatization of Oxetan-3-one Enantioselective addition of nucleophiles to oxetan-3-one or its imine derivatives.Establishes a chiral center at the 3-position.Chiral organocatalysts, chiral Lewis acids.
Williamson Etherification of Chiral Diols Intramolecular cyclization of a chiral 1,3-diol derivative.Stereochemistry is set by the chiral diol precursor.Base (e.g., NaH, KOtBu).
Paternò–Büchi Reaction [2+2] photocycloaddition between a carbonyl compound and an alkene.Can be rendered enantioselective with chiral catalysts.Chiral photosensitizers.
Starting from the Chiral Pool Multi-step synthesis from readily available enantiopure starting materials like sugars or amino acids.Provides access to highly functionalized, enantiopure products.Various, depending on the specific synthetic route.

Homologation and Chain Extension Reactions

The ethyl acetate side chain of this compound provides a handle for homologation and chain extension reactions, allowing for the synthesis of derivatives with longer carbon chains. These reactions are particularly useful for accessing β-amino acids and their derivatives, which are important components of peptidomimetics and other biologically active molecules. organic-chemistry.orgscribd.com

One of the most well-established methods for one-carbon homologation of carboxylic acid derivatives is the Arndt-Eistert reaction . organic-chemistry.orgresearchgate.netambeed.com This reaction sequence typically involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, an alcohol, or an amine, yields the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org For the title compound, the ethyl ester would first be hydrolyzed to the corresponding carboxylic acid before undergoing the Arndt-Eistert sequence.

A safer alternative to the Arndt-Eistert reaction that avoids the use of the highly toxic and explosive diazomethane is the Kowalski ester homologation . acs.orgacs.orgresearchgate.net This one-pot procedure involves the reaction of an ester with dibromomethyllithium, followed by rearrangement and quenching with a nucleophile. This method has been successfully applied to the synthesis of β-amino esters from α-amino esters with excellent control of stereochemistry. acs.org

Other chain extension strategies can also be envisioned, such as the malonic ester synthesis, which would involve the reaction of a halide derivative of the oxetane core with diethyl malonate.

Table 2: Overview of Homologation Reactions for β-Amino Ester Synthesis

Reaction NameKey ReagentsAdvantagesDisadvantages
Arndt-Eistert Homologation Acid chloride, diazomethane, silver catalystWell-established, versatile for various nucleophiles.Uses hazardous diazomethane. rsc.org
Kowalski Ester Homologation Ester, CH2Br2, n-BuLi, LDASafer alternative to Arndt-Eistert, one-pot procedure, good stereocontrol. acs.orgOperationally complex.
Cyanation Reaction α-amino alcohol, mesyl or tosyl chloride, NaCN/KCNEstablished method for homologation.Uses highly toxic cyanides. rsc.org

Strategic Use in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is a valuable scaffold for DOS due to its bifunctional nature and the presence of the desirable oxetane moiety.

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. The ethyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse set of amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol, which can be further functionalized.

The combination of these transformations on a single scaffold allows for the rapid generation of a large number of analogs with varied physicochemical properties. The oxetane ring itself can participate in ring-opening reactions under certain conditions, further expanding the accessible chemical space. nih.gov

The use of oxetane-containing building blocks in parallel synthesis and the creation of compound libraries is a growing trend in medicinal chemistry. enamine.net The title compound, with its strategically placed functional groups, is well-suited for such applications. For example, solid-phase synthesis techniques could be employed, where the molecule is attached to a resin via either the amine or the carboxylic acid (after hydrolysis), allowing for efficient purification and diversification.

Table 3: Potential Reactions for Diversification-Oriented Synthesis

Functional GroupReaction TypeReagents and ConditionsPotential for Diversity
Primary Amine AcylationAcid chlorides, anhydrides, carboxylic acids with coupling agentsHigh (diverse acyl groups)
Reductive AminationAldehydes or ketones, reducing agent (e.g., NaBH(OAc)3)High (diverse aldehydes/ketones)
SulfonylationSulfonyl chloridesModerate (diverse sulfonyl groups)
Ethyl Ester HydrolysisAqueous base (e.g., LiOH, NaOH)-
Carboxylic Acid (post-hydrolysis)Amide CouplingAmines, coupling agents (e.g., HATU, EDCI)Very High (vast number of available amines)
EsterificationAlcohols, acid catalystHigh (diverse alcohols)
ReductionReducing agent (e.g., LiAlH4)-
Alcohol (post-reduction)EtherificationAlkyl halides, baseHigh (diverse alkyl groups)

Derivatization and Analogue Synthesis of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Systematic Functionalization of the Amino Group

The primary amino group in ethyl 2-(3-aminooxetan-3-yl)acetate is a key site for derivatization, allowing for the introduction of a wide range of functionalities through well-established nitrogen chemistry.

Amide, Sulfonamide, and Urea Formation

The nucleophilic nature of the primary amine readily allows for acylation, sulfonylation, and reaction with isocyanates to form the corresponding amides, sulfonamides, and ureas. These reactions are typically high-yielding and can be performed under mild conditions, preserving the integrity of the oxetane (B1205548) ring and the ester functionality.

Amide Formation: Standard peptide coupling conditions can be employed to form amides. A carboxylic acid can be activated in situ using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or converted to a more reactive species like an acid chloride.

Sulfonamide Formation: The amino group reacts readily with sulfonyl chlorides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to yield sulfonamides. This reaction is generally robust and provides access to a diverse set of derivatives.

Urea Formation: Ureas can be synthesized by reacting the primary amine with an appropriate isocyanate. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can generate unsymmetrical ureas.

Derivative TypeReagentGeneral Conditions
AmideR-COOH, EDC, HOBtAprotic solvent (e.g., DMF, DCM), room temperature
SulfonamideR-SO₂Cl, Et₃NAprotic solvent (e.g., DCM), 0 °C to room temperature
UreaR-NCOAprotic solvent (e.g., THF, DCM), room temperature

Reductive Amination and Quaternization

Further functionalization of the amino group can be achieved through reductive amination and quaternization to introduce alkyl substituents.

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield secondary or tertiary amines. This one-pot procedure is highly efficient for generating a library of N-alkylated derivatives.

Quaternization: Exhaustive alkylation of the primary amine with an excess of an alkyl halide, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. This transformation significantly alters the electronic and physical properties of the molecule.

Reaction TypeReagentsExpected Product
Reductive AminationR-CHO, NaBH(OAc)₃Secondary Amine
Reductive AminationR₂C=O, NaBH(OAc)₃Tertiary Amine
QuaternizationExcess R-X (e.g., CH₃I)Quaternary Ammonium Salt

Modifications at the Ester Linkage

The ethyl ester functionality of the title compound provides another handle for chemical modification, allowing for changes in polarity, steric bulk, and potential metabolic stability.

Amidation with Primary and Secondary Amines

The ethyl ester can be converted to a variety of amides through direct aminolysis with primary or secondary amines. This reaction is often facilitated by heating or by the use of Lewis acid catalysts. The resulting amides can introduce new points of diversity and alter the hydrogen bonding capabilities of the molecule.

Amine TypeGeneral Conditions
Primary Amine (R-NH₂)Neat or in a high-boiling solvent, heat
Secondary Amine (R₂NH)Neat or in a high-boiling solvent, heat

Reduction to Corresponding Alcohols or Aldehydes

The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Careful control of the reaction conditions and the choice of reducing agent, for instance, by using diisobutylaluminium hydride (DIBAL-H) at low temperatures, could potentially allow for the partial reduction to the aldehyde. These transformations provide access to derivatives with different functional groups and potential for further chemical elaboration.

Target ProductReducing AgentGeneral Conditions
Primary AlcoholLiAlH₄Anhydrous ether or THF, 0 °C to room temperature
AldehydeDIBAL-HAnhydrous non-polar solvent (e.g., toluene, DCM), -78 °C

Selective Transformations of the Oxetane Ring

The oxetane ring, while generally stable under many synthetic conditions, can undergo selective transformations, particularly ring-opening reactions under specific conditions. nih.gov The regioselectivity of ring-opening is influenced by steric and electronic factors of the substituents. magtech.com.cn For a 3,3-disubstituted oxetane, nucleophilic attack is sterically hindered at the C3 position. Under acidic conditions, protonation of the oxetane oxygen can facilitate nucleophilic attack at the less substituted C2 or C4 positions, leading to 1,3-diol derivatives. The choice of nucleophile and reaction conditions can be tuned to favor specific ring-opened products, providing access to a different class of acyclic analogues. However, it is noteworthy that 3,3-disubstituted oxetanes generally exhibit greater stability towards ring-opening compared to other substitution patterns. nih.gov

Reaction TypeReagentsPotential Product
Acid-Catalyzed Ring OpeningH₂O / H⁺1,3-Diol derivative
Nucleophilic Ring OpeningNu⁻ / Lewis AcidRing-opened product with nucleophile at C2/C4

Ring Expansion to Larger Heterocycles

The inherent ring strain of the oxetane moiety in ethyl 2-(3-aminooxetan-3-yl)acetate can be exploited as a driving force for ring expansion reactions, providing access to larger, pharmaceutically relevant heterocyclic systems such as piperidines and morpholines. While direct ring expansion of ethyl 2-(3-aminooxetan-3-yl)acetate itself is not extensively documented, analogous transformations in similar systems provide a conceptual framework for these synthetic strategies.

One plausible approach involves the activation of the oxetane oxygen followed by intramolecular nucleophilic attack. For instance, treatment with a Lewis acid could facilitate ring opening by an external nucleophile, which, if bifunctional, could subsequently cyclize to form a larger ring.

A more established strategy for the synthesis of substituted piperidines involves the ring expansion of 2-(substituted-methyl)pyrrolidines. rsc.org This methodology, while not a direct manipulation of the oxetane ring, highlights a general principle of ring expansion via cleavage of a bond within the initial ring and concomitant formation of a larger cyclic structure. A hypothetical adaptation to the oxetane system could involve the reduction of the ester group to a primary alcohol, conversion of the alcohol to a good leaving group (e.g., a tosylate or mesylate), and subsequent intramolecular cyclization initiated by the amino group to form a piperidine (B6355638) ring.

Furthermore, the synthesis of morpholine (B109124) derivatives can be achieved through various routes, often involving the cyclization of amino alcohols. nih.govorganic-chemistry.orge3s-conferences.orgresearchgate.net Starting from ethyl 2-(3-aminooxetan-3-yl)acetate, a synthetic sequence could be envisioned where the oxetane ring is opened under acidic conditions to yield a diol, which could then be further manipulated and cyclized to form a morpholine scaffold.

Starting Material AnalogueReagents and ConditionsProduct HeterocycleReference
1-Benzyl-2-(methylsulfonyloxymethyl)pyrrolidineVarious Nucleophiles3-Substituted Piperidines rsc.org
Amino AlcoholsPd-catalyzed carboaminationcis-3,5-disubstituted morpholines nih.gov
Amino AlcoholsEthylene sulfate, tBuOKMorpholines organic-chemistry.org

Introduction of Substituents on the Oxetane Ring

The primary amino group of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride serves as a key handle for the introduction of a wide array of substituents, enabling the synthesis of a diverse library of analogues. Standard N-alkylation and N-acylation reactions can be readily employed to modify this functional group.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. These reactions introduce alkyl chains, which can be further functionalized.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form amide bonds. nih.govgoogle.com This allows for the introduction of a wide range of acyl groups, including those bearing aromatic, heterocyclic, or other functional moieties. mdpi.com

Sulfonamide Formation: Reaction of the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides. nih.govnih.gov This transformation is valuable for introducing sulfonyl groups with diverse substitution patterns.

Urea and Thiourea Synthesis: The amino group can be converted to ureas and thioureas by reaction with isocyanates and isothiocyanates, respectively. organic-chemistry.orggoogle.comnih.govresearchgate.netnih.gov This provides access to another important class of derivatives with distinct chemical properties.

Reaction TypeReagents and ConditionsFunctional Group Introduced
N-AlkylationAlkyl halide, BaseAlkyl group
N-AcylationAcyl chloride/anhydride (B1165640), BaseAcyl group
Sulfonamide FormationSulfonyl chloride, BaseSulfonyl group
Urea FormationIsocyanateUrea moiety

Synthesis of Conjugates and Probes for Chemical Biology Studies

The presence of a primary amine and an ester group makes this compound an excellent scaffold for the synthesis of chemical probes and conjugates for chemical biology research. These tools are instrumental in studying biological processes without focusing on the molecule's own biological activity.

Fluorescent Probes: The amino group can be readily labeled with a variety of fluorophores. scispace.comresearchgate.netnih.gov This is typically achieved by reacting the amine with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye. lumiprobe.combroadpharm.comthermofisher.comtocris.com The resulting fluorescently tagged molecule can be used in imaging studies. The choice of fluorophore can be tailored to the specific experimental requirements, with a wide range of excitation and emission wavelengths available.

Biotinylation for Affinity-Based Studies: Biotin (B1667282) can be covalently attached to the amino group, creating a biotinylated derivative. wikipedia.orgbiochempeg.comthermofisher.com This is often accomplished using an NHS-activated biotin reagent. Biotin's high affinity for streptavidin and avidin (B1170675) allows for the specific capture and detection of the labeled molecule and its binding partners.

The general strategy for the synthesis of these probes involves the reaction of the primary amine of ethyl 2-(3-aminooxetan-3-yl)acetate with an activated ester of the desired tag (fluorophore or biotin).

General Reaction Scheme for Probe Synthesis: Ethyl 2-(3-aminooxetan-3-yl)acetate + Tag-NHS Ester → Ethyl 2-(3-(Tag-amido)oxetan-3-yl)acetate + N-hydroxysuccinimide

Probe TypeTagging Reagent ExampleLinkage Formed
Fluorescent ProbeFluorescein NHS esterAmide
Affinity ProbeBiotin-NHS esterAmide

These derivatization strategies highlight the utility of this compound as a versatile building block for creating a wide range of molecules for chemical and biological research, independent of their intrinsic biological effects.

Advanced Methodological Developments in the Chemistry of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical synthesis, offering significant advantages over traditional batch processing. europa.eu These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents or unstable intermediates. nih.govresearchgate.net The synthesis of highly functionalized oxetanes, such as Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride, can be envisioned to benefit from flow chemistry in several key stages.

One of the critical applications of flow chemistry is in the handling of hazardous reactions. vapourtec.com For instance, certain steps in the synthesis of oxetane (B1205548) rings or their precursors might involve highly exothermic reactions or the use of toxic reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat dissipation, mitigating the risk of thermal runaways. europa.eu Furthermore, the small reactor volumes ensure that only a minimal amount of hazardous material is present at any given time, significantly enhancing process safety. researchgate.net

A notable application of continuous flow technology is the generation and in situ utilization of unstable intermediates. nih.govnih.gov For example, the formation of highly reactive organolithium species, which could be used to functionalize the oxetane core, can be precisely controlled in a flow reactor. This approach minimizes decomposition and side reactions that are often problematic in batch synthesis. nih.govnih.gov A theoretical flow setup for a key synthetic step is outlined in the table below.

ParameterDescriptionAdvantage in Flow vs. Batch
Reactant IntroductionSolutions of reactants are introduced into the microreactor via precision pumps.Precise stoichiometric control, enhanced mixing.
Reaction ZoneReactants mix and react within a temperature-controlled channel or packed bed.Superior heat transfer, rapid reaction times.
QuenchingThe reaction is rapidly quenched by introducing a quenching agent downstream.Minimizes byproduct formation by precisely controlling reaction time.
Work-upIn-line purification or extraction can be integrated into the flow system.Automation and reduced manual handling.

The continuous nature of flow synthesis also allows for straightforward scalability by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which can be more efficient than scaling up batch reactors. rsc.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into synthetic route design to minimize the environmental impact of chemical processes. For a molecule like this compound, these principles can be applied to various aspects of its synthesis.

One of the core tenets of green chemistry is the reduction or elimination of solvents, which often constitute the largest proportion of waste in a chemical process. researchgate.net Solvent-free reactions, or mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), offer a compelling alternative. rsc.org While specific examples for the target compound are not prevalent, the principles of mechanochemistry could be applied to key bond-forming reactions in its synthesis. For instance, the formation of an amide bond or the initial construction of the oxetane ring could potentially be achieved under solvent-free conditions, thereby reducing waste and simplifying purification.

Another approach to minimizing solvent use is the use of water as a reaction medium, which is a benign and environmentally friendly solvent. Research into aqueous synthetic methods is an active area of green chemistry.

The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller quantities and can be recycled and reused. nih.gov The development of sustainable catalysts focuses on using earth-abundant metals or non-toxic, biodegradable catalysts.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly catalytic option for the synthesis of chiral molecules. For a chiral compound like this compound, biocatalysis could be employed to establish the desired stereochemistry with high enantiomeric purity. nih.govnih.gov For example, reductive amination using engineered enzymes could be a potential route to introduce the amino group stereoselectively. nyu.edu The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure) and the use of water as a solvent. unito.it

Earth-Abundant Metal Catalysis: Transition metal catalysis is a cornerstone of modern organic synthesis. Green chemistry principles encourage the use of catalysts based on earth-abundant and less toxic metals such as iron, copper, and zinc, as opposed to precious metals like palladium, rhodium, or platinum. For instance, copper-catalyzed amination reactions could be explored for the introduction of the amino group onto the oxetane scaffold. researchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of the target compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Waste PreventionOptimizing reaction conditions to maximize yield and minimize byproducts.Reduced environmental impact and lower disposal costs.
Atom EconomyDesigning synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.Less waste generation and more efficient use of resources. youtube.com
Use of CatalysisEmploying biocatalysts or earth-abundant metal catalysts. nih.govReduced waste, potential for high selectivity, and avoidance of toxic heavy metals.
Safer Solvents and AuxiliariesUtilizing water or solvent-free conditions.Reduced environmental pollution and improved worker safety.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. nih.gov Microwave irradiation directly heats the reaction mixture, leading to rapid and uniform heating that can overcome activation energy barriers more efficiently than conventional heating methods. nih.gov

For the synthesis of this compound, microwave technology could be applied to several steps. For example, the cyclization to form the oxetane ring or the introduction of the amino or acetate (B1210297) functionalities could be significantly expedited. beilstein-journals.org Microwave-assisted reactions are often completed in minutes rather than hours, which can dramatically reduce development and production times. nih.gov

A comparative overview of a hypothetical reaction step under conventional and microwave heating is presented below.

ParameterConventional HeatingMicrowave Heating
Reaction TimeHours to daysMinutes to hours
Temperature GradientNon-uniformUniform
YieldOften lowerOften higher
Side ReactionsMore prevalent due to prolonged heatingMinimized due to shorter reaction times

Photocatalytic Transformations

Photocatalysis, particularly visible-light photoredox catalysis, has revolutionized the field of organic synthesis by enabling the formation of challenging chemical bonds under mild conditions. acs.org This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to generate highly reactive radical intermediates. researchgate.net

In the context of this compound, photocatalysis offers exciting possibilities for the functionalization of the oxetane ring. For instance, the direct C-H functionalization of oxetanes or the decarboxylative coupling of oxetane-3-carboxylic acid derivatives can provide access to a wide range of substituted oxetanes. researchgate.net Recent studies have demonstrated the use of dual photoredox and nickel catalysis to construct aryl aminooxetanes, showcasing a method for C-N bond formation. acs.org

The generation of tertiary radicals on the oxetane ring via photoredox catalysis opens up new avenues for introducing the amino and acetate groups. acs.org This approach is particularly valuable as it can often be performed at room temperature and with high functional group tolerance. chemrxiv.org

The table below outlines a potential photocatalytic approach for a key synthetic transformation.

ComponentRoleExample
PhotocatalystAbsorbs light and initiates electron transfer.Iridium or Ruthenium complexes, organic dyes.
Light SourceProvides the energy to excite the photocatalyst.Blue LEDs.
SubstrateAn oxetane precursor with a suitable functional group.3-Iodooxetane or an oxetane-3-carboxylic acid derivative.
ReagentThe source of the amino or acetate group.An amine or an acetate equivalent.

These photocatalytic methods represent a significant step forward in the synthesis of complex molecules, offering mild and selective reaction pathways that are often complementary to traditional synthetic methods. frontiersin.orgnih.gov

Future Research Directions and Unexplored Avenues

Expanding the Scope of Oxetane-Mediated Reactions

The four-membered oxetane (B1205548) ring is a strained cyclic ether that exhibits a fascinating combination of metabolic stability and reactivity as a synthetic intermediate. acs.org Future research could focus on harnessing the reactivity of the oxetane ring within Ethyl 2-(3-aminooxetan-3-yl)acetate to forge new molecular architectures.

Key areas for investigation include:

Nucleophilic Ring-Opening Reactions: The strained C–O bonds of the oxetane ring are susceptible to cleavage by various nucleophiles, typically upon activation with a Lewis acid. nih.gov A systematic study involving a diverse array of nucleophiles (e.g., organometallics, thiols, azides, and complex hydrides) could yield a library of novel 1,3-difunctionalized acyclic compounds. These products, featuring a quaternary center, could serve as valuable chiral building blocks. acs.org

Ring-Expansion Reactions: Oxetanes can undergo ring-expansion reactions to form larger, more common heterocycles like tetrahydrofurans or tetrahydropyrans. researchgate.net Investigating conditions (e.g., specific Lewis acids or thermal stress) that promote the rearrangement of the Ethyl 2-(3-aminooxetan-3-yl)acetate backbone could provide facile access to substituted five- and six-membered oxygen-containing heterocycles. acs.orgresearchgate.net

Catalytic Functionalization: Developing catalytic methods to functionalize the C-H bonds of the oxetane ring without ring-opening would be a significant advance. Such methods would allow for the late-stage introduction of functional groups, expanding the structural diversity accessible from the parent compound.

Reaction TypeReagents/ConditionsPotential Product Scaffold
Nucleophilic Ring OpeningR-MgBr, Lewis Acid3-(Alkyl)-3-(2-ethoxy-2-oxoethyl)-3-aminopropan-1-ol
Ring ExpansionStrong Lewis Acid (e.g., TiCl4)Substituted Tetrahydrofuran (B95107) Derivatives
C-H FunctionalizationTransition Metal Catalyst2-Functionalized Oxetane Derivatives

Development of Novel Stereoselective Synthesis Methods

The structure of Ethyl 2-(3-aminooxetan-3-yl)acetate features a quaternary carbon at the 3-position of the oxetane ring. While the parent compound is achiral, the development of stereoselective synthetic routes to chiral analogues is a compelling research direction. Such methods are crucial for applications in medicinal chemistry, where enantiomeric purity is often paramount. researchgate.net

Future efforts could be directed towards:

Enantioselective Desymmetrization: Starting from a prochiral precursor, such as a 3-substituted oxetane, an enantioselective process could be developed to install the amino and acetate (B1210297) groups. acs.org This could involve chiral catalysts or reagents to control the stereochemical outcome.

Kinetic Resolution: A racemic mixture of a chiral precursor to Ethyl 2-(3-aminooxetan-3-yl)acetate could be resolved through a kinetic resolution process, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer in high enantiomeric excess. acs.org

Asymmetric Cyclization: Developing an asymmetric version of the Williamson ether synthesis or other cyclization strategies used to form the oxetane ring is a promising approach. acs.orgnih.gov This could involve using chiral phase-transfer catalysts or starting from enantiomerically pure 1,3-diol precursors.

StrategyApproachKey Challenge
Asymmetric SynthesisUse of chiral auxiliaries or catalysts in the synthesis of the oxetane precursor.Achieving high enantioselectivity in the formation of the quaternary center.
Chiral ResolutionSeparation of enantiomers via diastereomeric salt formation with a chiral acid.Finding an efficient and scalable resolution agent.
Enzymatic MethodsEmploying enzymes (e.g., lipases, proteases) for stereoselective synthesis or resolution.Identifying a suitable enzyme and optimizing reaction conditions.

Investigation of Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions are powerful tools for constructing complex polycyclic systems in a single step. By suitably modifying the structure of Ethyl 2-(3-aminooxetan-3-yl)acetate, it could be engineered to participate in such transformations.

Potential research avenues include:

Paternò–Büchi Reaction: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.gov An intramolecular variant could be explored by derivatizing the amine or ester with a group containing an alkene and a carbonyl. Irradiation could then trigger a cycloaddition to form novel, complex bridged or fused ring systems. thieme-connect.de

[3+2] Cycloadditions: Derivatization of the amine function into a nitrile oxide or an azide (B81097) would generate a 1,3-dipole. Subsequent intramolecular cycloaddition with an appropriately placed alkene or alkyne within the molecule could lead to the synthesis of unique spiro- or fused-heterocyclic systems containing the oxetane moiety. acs.org

Exploration of New Chemical Space through Derivatization

The presence of two distinct functional handles—a primary amine and an ethyl ester—makes Ethyl 2-(3-aminooxetan-3-yl)acetate an ideal scaffold for creating compound libraries through derivatization. Exploring the chemical space around this core is essential for discovering new applications, particularly in drug discovery where oxetanes are increasingly used to improve physicochemical properties like solubility and metabolic stability. enamine.netenamine.net

Future derivatization strategies could include:

N-Functionalization: The primary amino group can be readily modified through acylation, sulfonylation, reductive amination, alkylation, or arylation to generate a wide range of amides, sulfonamides, and secondary or tertiary amines.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides (via coupling with different amines), esters (with different alcohols), or reduced to a primary alcohol. chemrxiv.org

Bifunctional Derivatization: Both the amine and the ester can be reacted simultaneously or sequentially to create more complex molecules, including macrocycles or peptidomimetics where the oxetane unit acts as a unique conformational constraint. acs.org

Functional GroupReaction TypePotential Derivatives
Primary AmineAcylationAmides, Carbamates
Primary AmineReductive AminationSecondary/Tertiary Amines
Ethyl EsterHydrolysis & Amide CouplingCarboxylic Acids, Amides
Ethyl EsterReductionPrimary Alcohols

Application in Materials Science as a Monomer or Building Block

The unique properties of the oxetane ring, such as its polarity and stability, make it an attractive component for advanced materials. nbinno.com Ethyl 2-(3-aminooxetan-3-yl)acetate could serve as a novel monomer or building block in polymer and materials science. acs.org

Unexplored applications in this area are:

Polymer Synthesis: The difunctional nature of the molecule (amine and ester/acid) allows it to be used as an AB-type monomer for step-growth polymerization. This could lead to the synthesis of novel polyamides or polyesters incorporating the oxetane ring into the polymer backbone. These materials might exhibit enhanced thermal stability, altered solubility, and unique mechanical properties.

Ring-Opening Polymerization: While less common than for oxiranes, the ring-opening polymerization of oxetanes can produce polyethers. nbinno.com The side chain of Ethyl 2-(3-aminooxetan-3-yl)acetate could impart specific functionalities to the resulting polyether, making it suitable for applications such as drug delivery, specialty coatings, or electrolytes.

Functional Materials: By incorporating this building block into larger structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), the polar oxetane moiety could be used to tune the properties of the pores, potentially leading to materials with enhanced gas sorption or catalytic capabilities.

Q & A

Basic: What are the optimal synthetic conditions for Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride?

Methodological Answer:
Synthesis requires precise control of reaction parameters:

  • Temperature : Maintain between 0–5°C during aminolysis to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, chloroform) enhance nucleophilic substitution efficiency .
  • Reaction Time : 12–24 hours under inert atmosphere to achieve >90% yield .
  • Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .
    Characterization : Confirm structure via 1^1H/13^13C NMR (amide proton resonance at δ 8.2–8.5 ppm, oxetane ring carbons at δ 75–80 ppm) and mass spectrometry (expected [M+H]+^+ peak at m/z 220.2) .

Advanced: How can discrepancies in synthesis yields during scale-up be resolved?

Methodological Answer:
Yield variations often arise from:

  • Solvent Purity : Trace moisture in solvents hydrolyzes the oxetane ring; use molecular sieves or anhydrous solvents .
  • Mixing Efficiency : Poor agitation in larger batches reduces reagent contact; optimize stirring rates or use flow chemistry .
  • Thermal Gradients : Inconsistent temperature control in bulk reactions; implement jacketed reactors with real-time monitoring .
    Mitigation : Validate reproducibility using Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent volume) .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Key peaks include ethyl ester protons (δ 1.2–1.4 ppm, triplet) and oxetane carbons (δ 75–80 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]+^+ at m/z 220.2) and fragmentation patterns (loss of HCl at m/z 184.1) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding (e.g., hydrochloride counterion interactions) .

Advanced: How to validate analytical methods for detecting trace impurities?

Methodological Answer:

  • GC-MS : Detect volatile byproducts (e.g., ethyl acetate derivatives) with limits of detection (LOD) <0.1% using splitless injection and DB-5 columns .
  • HPLC-PDA : Quantify non-volatile impurities (e.g., unreacted precursors) via reverse-phase C18 columns (5 µm, 250 mm) with 0.1% TFA/ACN gradient .
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 >0.99), precision (%RSD <2%), and recovery (95–105%) .

Basic: What are the recommended storage conditions to ensure stability?

Methodological Answer:

  • Storage : Inert atmosphere (N2_2/Ar) at 2–8°C to prevent hydrolysis of the oxetane ring .
  • Packaging : Amber glass vials with PTFE-lined caps to minimize light/moisture exposure .
  • Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC .

Advanced: How does the hydrochloride salt influence solubility and biological activity?

Methodological Answer:

  • Solubility Enhancement : Hydrochloride form increases aqueous solubility (≥50 mg/mL in PBS pH 7.4) for in vitro assays .
  • Ion-Pair Effects : The counterion stabilizes the zwitterionic form, improving membrane permeability in cell-based studies .
  • Activity Correlation : Compare freebase vs. hydrochloride salt in dose-response assays (e.g., IC50_{50} shifts due to solubility differences) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS hazard code H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (H335) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Source Verification : Cross-check compound purity (≥95% by HPLC) and storage history to rule out degradation .
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (e.g., 24 vs. 48 hours) .
  • Statistical Analysis : Apply ANOVA or Bayesian meta-analysis to identify outliers or batch effects .

Basic: What role does the oxetane ring play in the compound’s reactivity?

Methodological Answer:

  • Steric Effects : The oxetane’s rigid 3D structure hinders nucleophilic attack, enhancing stability in acidic conditions .
  • Hydrogen Bonding : The amino group on the oxetane participates in intermolecular interactions, influencing crystallization .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., methyl, trifluoromethyl) on the oxetane or ethyl ester .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
  • In Vivo Validation : Assess bioavailability in rodent models via LC-MS/MS plasma analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.